Cas no 895420-57-2 (N-(2Z)-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide)

N-(2Z)-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a furan carboxamide moiety. Its unique structure imparts potential applications in medicinal chemistry, particularly as a scaffold for bioactive molecules. The presence of the ethyl and methyl substituents enhances its lipophilicity, which may improve membrane permeability in biological systems. The conjugated system within the benzothiazole-furan framework suggests possible utility in photophysical or optoelectronic applications. This compound’s synthetic versatility allows for further functionalization, making it a valuable intermediate in the development of pharmaceuticals or advanced materials. Its stability and well-defined stereochemistry further support its use in precise chemical synthesis.
N-(2Z)-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide structure
895420-57-2 structure
Product Name:N-(2Z)-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide
CAS No:895420-57-2
MF:C15H14N2O2S
MW:286.348862171173
CID:6256206
PubChem ID:40508428
Update Time:2025-06-13

N-(2Z)-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2Z)-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide
    • N-(6-ethyl-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
    • F2523-0341
    • N-[(2Z)-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide
    • AKOS024656717
    • (Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
    • 895420-57-2
    • Inchi: 1S/C15H14N2O2S/c1-3-10-6-7-11-13(9-10)20-15(17(11)2)16-14(18)12-5-4-8-19-12/h4-9H,3H2,1-2H3/b16-15-
    • InChI Key: MYTQETJBJLNDAN-NXVVXOECSA-N
    • SMILES: S1/C(=N\C(C2=CC=CO2)=O)/N(C)C2C=CC(CC)=CC1=2

Computed Properties

  • Exact Mass: 286.07759887g/mol
  • Monoisotopic Mass: 286.07759887g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 413
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 71.1Ų

N-(2Z)-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide Pricemore >>

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Additional information on N-(2Z)-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide

Professional Introduction to N-(2Z)-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide (CAS No. 895420-57-2)

N-(2Z-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide, CAS No. 895420-57-2) is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the benzothiazole and furan derivatives family, which are well-known for their broad spectrum of biological activities. The unique arrangement of heterocyclic rings and functional groups in its molecular structure makes it a promising candidate for further investigation in drug discovery and development.

The chemical structure of N-(2Z-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide features a benzothiazole core substituted with an ethyl group at the 6-position and a methyl group at the 3-position. The presence of a dihydro ring system enhances the compound's flexibility, while the furan moiety introduces additional reactivity and potential for biological interaction. The carboxamide functional group at the 2-position of the furan ring suggests possible interactions with biological targets through hydrogen bonding and other non-covalent forces.

In recent years, there has been growing interest in exploring the pharmacological potential of benzothiazole derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have shown that these compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The specific configuration of N-(2Z-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide) makes it an intriguing subject for further pharmacological investigation.

One of the most compelling aspects of this compound is its potential to interact with biological targets in multiple ways. The benzothiazole ring system is known to be a privileged scaffold in medicinal chemistry, often serving as a key pharmacophore in drug molecules. The ethyl and methyl substituents may modulate the electronic properties of the ring system, influencing its binding affinity and selectivity. Additionally, the furan moiety can engage in π-stacking interactions with aromatic residues in protein binding pockets, further enhancing its potential as a drug candidate.

Recent advances in computational chemistry have enabled researchers to predict the binding modes and interactions of small molecules with biological targets with high accuracy. Molecular docking studies have been particularly useful in evaluating the potential of N-(2Z-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide) as a lead compound for drug development. These studies suggest that it may interact with enzymes and receptors involved in various disease pathways, making it a promising candidate for further experimental validation.

The synthesis of N-(2Z-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide) presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires careful planning and execution to ensure high yield and purity. Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been instrumental in facilitating the construction of such intricate molecular frameworks. These techniques allow for precise control over regioselectivity and stereoselectivity, which are crucial for achieving biologically active compounds.

The pharmacokinetic properties of N-(2Z-6-ethyl-3-methyl-2,3-dihydro-benzo[b]thiophen]-5(4H)-one) also play a critical role in determining its therapeutic potential. Studies on related compounds have shown that benzothiazole derivatives can exhibit good oral bioavailability and metabolic stability. However, further investigation is needed to fully understand the pharmacokinetic profile of this specific compound. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are essential tools for characterizing its physicochemical properties and degradation pathways.

The potential applications of N-(2Z-6-propylidenebenz[b]thiophen]-5(4H)-one) span across multiple therapeutic areas. Its structural features suggest that it may be effective against diseases caused by enzymatic dysregulation or aberrant signaling pathways. For instance, its ability to interact with enzymes like kinases or cytochrome P450 isoforms could make it useful in treating cancers or inflammatory disorders. Additionally, its antioxidant properties may contribute to its efficacy in neurodegenerative diseases where oxidative stress plays a significant role.

In conclusion, N-(895420_57_0) represents a structurally intriguing compound with significant pharmacological potential. Its unique combination of heterocyclic rings and functional groups positions it as a valuable scaffold for drug discovery efforts. While further research is needed to fully elucidate its biological activities and pharmacokinetic properties, preliminary studies suggest that it may be a promising candidate for developing new therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like N-(895420_57_0) will undoubtedly play an important role in shaping the future of medicinal chemistry.

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